2-Methyl-3H-imidazo[4,5-f]quinoline
Overview
Description
2-Methyl-3H-imidazo[4,5-f]quinoline is a heterocyclic compound that belongs to the class of imidazoquinolines This compound is known for its unique structure, which consists of an imidazole ring fused to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3H-imidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under suitable conditions. This reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product .
Another approach involves the decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions. This method utilizes iodine as a mediator and proceeds through a decarboxylative pathway to form the imidazoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or quinoline rings .
Scientific Research Applications
2-Methyl-3H-imidazo[4,5-f]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in studies related to DNA interactions and enzyme inhibition.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3H-imidazo[4,5-f]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in prostaglandin production. Additionally, it can bind to receptors like the histamine H1 receptor, regulating inflammation and allergic reactions . The compound also exhibits antioxidant and anti-inflammatory effects, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylimidazo[4,5-f]quinoline: This compound is structurally similar and shares some biological activities, such as mutagenicity and enzyme inhibition.
3H-furo[2,3-b]imidazo[4,5-f]quinoline: Another related compound with antibacterial properties.
2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline: Known for its electrophilic substitution reactions.
Uniqueness
2-Methyl-3H-imidazo[4,5-f]quinoline stands out due to its specific structural features and the range of reactions it can undergo. Its ability to inhibit COX-2 and histamine H1 receptors, along with its antioxidant properties, makes it a unique candidate for therapeutic applications .
Properties
IUPAC Name |
2-methyl-3H-imidazo[4,5-f]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-7-13-10-5-4-9-8(11(10)14-7)3-2-6-12-9/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQHRMZIDYAPEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=C2C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239333 | |
Record name | 1H-Imidazo(4,5-f)quinoline, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93201-85-5 | |
Record name | 1H-Imidazo(4,5-f)quinoline, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093201855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-f)quinoline, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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